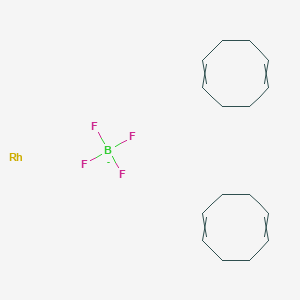

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Description

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) is a cationic rhodium(I) complex stabilized by two 1,5-cyclooctadiene (COD) ligands and a tetrafluoroborate counterion. It is a red-brown crystalline solid with a molecular weight of 406.07 g/mol (anhydrous) and a melting point of 165°C . This compound is highly air-sensitive and serves as a versatile precursor in catalysis, particularly for hydrogenation, isomerization, and asymmetric synthesis . Its COD ligands are labile, allowing substitution with phosphines or other ligands to generate active catalytic species .

Properties

IUPAC Name |

cycloocta-1,5-diene;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXHWHHENVLYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BF4Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35138-22-8 | |

| Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can be synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of tetrafluoroboric acid . The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various catalytic applications .

Chemical Reactions Analysis

Hydrogenation Reactions

[Rh(COD)₂]BF₄ serves as a precursor for cationic rhodium catalysts in hydrogenation reactions. When combined with chiral phosphine ligands, it enables enantioselective hydrogenation of prochiral substrates .

Key Substrates and Conditions:

The mechanism involves oxidative addition of H₂ to the rhodium center, followed by substrate coordination and migratory insertion . Asymmetric induction arises from chiral ligand–substrate steric interactions .

Isomerization of Olefins

The compound catalyzes the isomerization of terminal alkenes to internal alkenes via π-allyl intermediates .

Example:

-

Substrate: 1-Octene

-

Conditions: 0.5 mol% [Rh(COD)₂]BF₄, 80°C, toluene

This reaction is critical in petrochemical refining and fragrance synthesis.

Hydroformylation

[Rh(COD)₂]BF₄ catalyzes hydroformylation of alkenes to aldehydes under syngas (CO/H₂) .

Reaction Profile:

-

Selectivity: Branched aldehydes dominate due to rhodium’s preference for stabilizing alkyl intermediates .

Hydrosilylation

The complex mediates enantioselective hydrosilylation of ketones and imines, yielding chiral silanes .

Mechanistic Steps:

-

Oxidative addition of silane (R₃SiH) to Rh(I).

-

Substrate coordination and migratory insertion.

Performance Metrics:

Comparative Reactivity

The tetrafluoroborate anion enhances solubility in polar aprotic solvents compared to chloride analogues, broadening substrate scope . Substituting COD with stronger-field ligands (e.g., phosphines) modulates reactivity toward electron-deficient alkenes .

Scientific Research Applications

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the substrate, followed by the activation of the substrate through oxidative addition or insertion reactions . The rhodium complex then facilitates the desired transformation, such as hydrogenation or isomerization, through a series of catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Tetrafluoroborate Complexes

Structural and Ligand-Based Comparisons

Bis(norbornadiene)rhodium(I) Tetrafluoroborate ([Rh(nbd)₂]BF₄)

- Structure: Replaces COD with norbornadiene (nbd), a strained bicyclic diene.

- Applications : Similar to [Rh(COD)₂]BF₄ but exhibits distinct reactivity in hydrogenation due to nbd’s higher ring strain, which accelerates ligand displacement .

- Performance : Lower thermal stability compared to COD complexes but higher activity in certain alkene reductions .

B. 1,4-Bis(diphenylphosphino)butanerhodium(I) Tetrafluoroborate

- Structure : COD ligand retained, but one COD is replaced by a chelating bis-phosphine (dppb) ligand.

- Applications : Widely used in parahydrogen-induced polarization (PHIP) for hyperpolarizing NMR substrates (e.g., maleate, fumarate) .

- Performance : The dppb ligand enhances stability and selectivity in hydrogenation, achieving >90% polarization efficiency in PHIP applications .

(R/S)-Phosphine-Modified COD-Rhodium Complexes

Examples:

- (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(COD)RhBF₄ (CAS 45-2110): Used in enantioselective [2+2+2] cycloadditions and β-keto ester hydrogenation (up to 99% ee) .

- (S)-(−)-Analog (CAS 45-2111): Specializes in β-alkyl acrylate hydrogenation with >95% enantiomeric excess .

- Key Difference: Chiral phosphine ligands induce stereochemical control, unlike the non-selective [Rh(COD)₂]BF₄ .

Catalytic Performance and Selectivity

Key Research Findings

- Ligand Lability : COD ligands in [Rh(COD)₂]BF₄ are easily displaced, enabling rapid synthesis of chiral catalysts (e.g., with DuPhos or BINAP ligands) for asymmetric hydrogenation .

- Industrial Relevance : [Rh(COD)(dppb)]BF₄ is critical in PHIP for medical imaging, producing hyperpolarized succinate with 45-second polarization lifetimes .

- Economic Factors: [Rh(COD)₂]BF₄ is cost-effective for academic research (~$110/100 mg) compared to specialized chiral complexes (e.g., 45-2110 at \sim$3600/g) .

Biological Activity

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (abbreviated as [Rh(COD)2]BF4) is a coordination complex that has garnered attention in the field of catalysis and organic synthesis. Its unique structure and reactivity make it a versatile catalyst in various chemical reactions, including hydrogenation and isomerization. This article delves into its biological activity, exploring its applications, mechanisms, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 406.08 g/mol

- Appearance : Dark red powder

- Solubility : Soluble in most organic solvents; insoluble in water .

The biological activity of this compound primarily arises from its role as a catalyst in organic reactions. It facilitates several transformations that are crucial for synthesizing biologically active compounds. The mechanism typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition or reductive elimination processes.

Applications in Biological Contexts

-

Catalytic Hydrogenation :

- Used for the hydrogenation of unsaturated compounds to produce saturated derivatives, which can have significant biological relevance such as the synthesis of pharmaceuticals.

- Example: It has been employed in the enantioselective hydrogenation of ketones and imines, leading to chiral amines and alcohols that are essential in drug development .

- Asymmetric Synthesis :

- Hydrosilylation Reactions :

Case Study 1: Enantioselective Hydrogenation

A study demonstrated that this compound was effective in the enantioselective hydrogenation of α,β-unsaturated carbonyl compounds. The reaction conditions optimized using this catalyst resulted in high yields and selectivities for desired products, showcasing its utility in synthesizing chiral intermediates for pharmaceuticals .

Case Study 2: Hydroaminomethylation

In a one-pot synthesis involving hydroaminomethylation of 1-decene with diethylamine using [Rh(COD)2]BF4 as a catalyst, researchers achieved significant yields of fatty amines under optimized conditions (30 bar H2/CO, 120°C). This reaction illustrates the compound's role in producing valuable amines that can serve as precursors for various bioactive compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 406.08 g/mol |

| Melting Point | 188–190 °C (dec.) |

| Solubility | Soluble in organic solvents; insoluble in water |

| Applications | Hydrogenation, isomerization, asymmetric synthesis |

Q & A

Q. What are the typical catalytic applications of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in organic synthesis?

This compound serves as a versatile precatalyst in cross-coupling reactions. For example, it efficiently facilitates the coupling of arylboronic acids with ketones or aryl aldehydes under mild conditions (e.g., room temperature, aprotic solvents like THF). Its phosphorus-free nature simplifies ligand exchange, enabling rapid activation of substrates. To optimize yields, researchers should pre-dry solvents and maintain an inert atmosphere to prevent catalyst decomposition .

Q. What are the recommended storage and handling protocols for this rhodium complex?

The compound is air-sensitive and must be stored under inert gas (e.g., argon) at 2–8°C. Use flame-dried glassware and anhydrous solvents during experiments. Gloveboxes or Schlenk lines are recommended for transferring aliquots. Degradation signs (e.g., color change from red-orange to brown) indicate loss of catalytic activity, necessitating fresh preparation .

Q. How does solvent choice influence the catalytic efficiency of this rhodium complex?

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the cationic rhodium intermediate. Non-coordinating solvents like dichloromethane may reduce activity due to poor solvation. Systematic solvent screening via kinetic studies (e.g., monitoring reaction progress via GC or NMR) is advised to identify optimal conditions for specific substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on enantioselectivity in asymmetric hydrogenation using modified rhodium catalysts?

Contradictions often arise from ligand electronic/steric effects or substrate-catalyst mismatches. For instance, Et-DUPHOS-Rh derivatives (e.g., CAS 213343-64-7) exhibit high stereoselectivity for α,β-unsaturated esters but poor performance with bulky alkenes. To address this:

Q. What methodologies are effective for probing the catalytic mechanism of this compound in C–C bond formation?

Mechanistic studies should combine kinetic isotope effects (KIEs), in situ spectroscopy (e.g., IR or UV-vis to track intermediate formation), and isotopic labeling (e.g., C or H). For example, P NMR can monitor ligand displacement during catalysis. Isolation of key intermediates (e.g., rhodium-aryl adducts) via low-temperature trapping provides direct evidence of reaction pathways .

Q. How do ligand modifications impact the redox behavior and stability of rhodium catalysts?

Electron-donating ligands (e.g., NORPHOS-Rh, CAS 521272-85-5) increase the electron density at rhodium, accelerating oxidative addition but risking premature decomposition. Cyclic voltammetry (CV) and XPS can quantify redox potentials. Stability tests under catalytic conditions (e.g., prolonged reaction times) paired with TEM/EDX analysis reveal ligand-driven aggregation or leaching .

Data Analysis and Optimization

Q. How should researchers approach optimizing reaction conditions for low-yielding cross-coupling reactions?

- Step 1: Conduct a design of experiments (DoE) to vary temperature, catalyst loading, and solvent.

- Step 2: Use high-throughput screening (HTS) with automated liquid handlers to test 50+ conditions in parallel.

- Step 3: Identify rate-limiting steps via Arrhenius plots or Eyring analysis. For example, a high activation energy ( kJ/mol) suggests bond cleavage is rate-determining.

- Step 4: Introduce additives (e.g., silver salts for halide abstraction) to enhance catalyst turnover .

Q. What strategies mitigate catalyst deactivation during large-scale reactions?

Deactivation often results from ligand oxidation or rhodium nanoparticle formation. Mitigation approaches include:

- Adding stabilizing ligands (e.g., triphenylphosphine) in sub-stoichiometric amounts.

- Using flow reactors to minimize residence time and thermal degradation.

- Implementing inline filtration (e.g., Celite pads) to remove colloidal rhodium species .

Tables for Key Comparisons

Table 1: Ligand Effects on Enantioselectivity in Hydrogenation

Table 2: Solvent Impact on Catalytic Activity

| Solvent | Dielectric Constant | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 120 | 95 |

| DCM | 8.9 | 45 | 62 |

| DMF | 36.7 | 200 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.